(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid CAS number
(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid CAS number
An In-Depth Technical Guide to (4-Formyl-3-(trifluoromethyl)phenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of (4-Formyl-3-(trifluoromethyl)phenyl)boronic acid (CAS No. 1072944-24-1), a key building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, plausible synthetic strategies, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers and drug development professionals actionable insights into leveraging this versatile reagent.
(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid is a bifunctional organoboron compound that has garnered significant interest in the fields of pharmaceutical and materials science.[1] Its structure is characterized by a phenyl ring substituted with three key functional groups: a boronic acid [-B(OH)₂], a formyl (-CHO), and a trifluoromethyl (-CF₃) group. This unique combination makes it an exceptionally valuable intermediate.
The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[2][3] The trifluoromethyl group is a bioisostere often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] The formyl group provides a reactive handle for a wide range of subsequent chemical transformations, including reductive amination, oxidation, and olefination.
This guide will explore the essential technical aspects of this reagent, from its fundamental properties to its practical application in synthesis.
Physicochemical Properties and Specifications
The compound is typically supplied as a solid, with properties that are critical for its handling, storage, and reactivity.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1072944-24-1 | [4][6] |
| Molecular Formula | C₈H₆BF₃O₃ | [4][5][6] |
| Molecular Weight | 217.94 g/mol | [5] |
| Appearance | White to off-white or light yellow powder/solid | [4] |
| Purity | Typically ≥95-97% | [4][6] |
| Melting Point | 201 °C | [5] |
| Storage | Store in a tightly closed container, often under refrigeration and in an inert atmosphere. | [4][6] |
| IUPAC Name | [4-formyl-3-(trifluoromethyl)phenyl]boronic acid | [5] |
Synthesis Strategy: A Plausible Approach
The synthesis of substituted phenylboronic acids often involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective strategy is the lithiation of an aryl halide followed by quenching with a trialkyl borate.
A plausible synthetic route to (4-Formyl-3-(trifluoromethyl)phenyl)boronic acid starts from a protected bromo-benzaldehyde derivative. The formyl group is first protected as an acetal to prevent its reaction with the organolithium intermediate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
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Ligand Exchange/Activation: A base (e.g., carbonate, hydroxide) reacts with the boronic acid to form a more nucleophilic boronate species [R²B(OH)₃]⁻. This step is crucial for facilitating the transfer of the organic group from boron to palladium. [7]3. Transmetalation: The organic group (R²) from the activated boronate complex is transferred to the Pd(II) center, displacing the halide or other ligand. This is the key C-C bond-forming precursor step.
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Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.
Representative Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (4-Formyl-3-(trifluoromethyl)phenyl)boronic acid with an aryl bromide.
Materials:
-
(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid (1.1 - 1.5 eq.)
-
Aryl Bromide (1.0 eq.)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Inert Gas (Argon or Nitrogen)
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Self-Validating Protocol Design:
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Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. The evacuate/backfill cycle is a critical self-validating step to ensure an oxygen-free environment, preventing catalyst degradation and ensuring reproducibility.
-
Degassed Solvents: Solvents can contain dissolved oxygen. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for maintaining catalyst activity and achieving high yields.
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Reaction Monitoring: Regular monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides real-time validation of the reaction's progress, confirming the consumption of starting materials and the formation of the product. This allows for precise determination of the reaction endpoint, preventing unnecessary heating or incomplete conversion.
Conclusion
(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid (CAS: 1072944-24-1) is a highly functionalized and versatile building block. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable precursor for introducing a trifluoromethyl- and formyl-substituted phenyl moiety into complex molecules. The presence of the electron-withdrawing trifluoromethyl group and the synthetically adaptable formyl group makes it an invaluable tool for researchers in drug discovery and materials science, enabling the efficient construction of novel molecular architectures with desirable physicochemical and biological properties.
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